An In-depth Technical Guide to the Chemical Properties of 1-Acetylpiperidine-3-carboxamide
An In-depth Technical Guide to the Chemical Properties of 1-Acetylpiperidine-3-carboxamide
Foreword: Navigating the Landscape of a Niche Chemical Intermediate
To the researchers, scientists, and drug development professionals who form our audience, this guide is structured to provide a comprehensive understanding of 1-Acetylpiperidine-3-carboxamide. It is important to note that while this compound is commercially available, it is not extensively characterized in peer-reviewed literature.[1] Consequently, this document serves as a technical synthesis, combining available data with expert analysis derived from the well-documented properties of its immediate precursors: piperidine-3-carboxamide (also known as Nipecotamide) and 1-acetylpiperidine-3-carboxylic acid. Our approach is to build a robust chemical profile by understanding the constituent parts to predict the behavior of the whole, a common and essential practice in chemical and pharmaceutical research.
Molecular Identity and Structural Elucidation
1-Acetylpiperidine-3-carboxamide is a derivative of the piperidine heterocyclic system, a scaffold of immense importance in medicinal chemistry.[2] The structure is characterized by a six-membered piperidine ring functionalized with two key groups: an acetyl group (-COCH₃) on the ring nitrogen (position 1) and a primary carboxamide group (-CONH₂) at position 3. The N-acetylation transforms the secondary amine of the parent piperidine into a tertiary amide, a modification that profoundly impacts the molecule's electronic properties, polarity, and hydrogen bonding capabilities.
Molecular Structure Diagram
Caption: 2D structure of 1-Acetylpiperidine-3-carboxamide.
Core Chemical Properties
| Property | Data | Source / Rationale |
| Molecular Formula | C₈H₁₄N₂O₂ | Derived from structure |
| Molecular Weight | 170.21 g/mol | Calculated from formula |
| CAS Number | Not widely published | Inferred from supplier listings |
| Appearance | Likely a white to off-white solid | Inferred from precursors |
Synthesis Strategies: A Chemist's Perspective
The synthesis of 1-Acetylpiperidine-3-carboxamide can be logically approached via two primary pathways, each starting from a readily available precursor. The choice of pathway often depends on the starting material availability, cost, and desired scale.
Pathway A: Acetylation of Piperidine-3-carboxamide
This is the most direct conceptual route. It involves the N-acetylation of piperidine-3-carboxamide (Nipecotamide).
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Causality Behind Experimental Choices:
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Acylating Agent: Acetic anhydride is a common and effective choice for this transformation. It is reactive and the acetic acid byproduct is typically easy to remove. Acetyl chloride could also be used, but it is more aggressive and generates HCl, necessitating the use of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acid.
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Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid reaction with the acylating agent.
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Temperature: The reaction is typically exothermic. Running it at 0°C initially allows for controlled addition of the acylating agent, followed by warming to room temperature to ensure the reaction goes to completion.
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Preparation: To a solution of piperidine-3-carboxamide (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.2 eq). Cool the mixture to 0°C in an ice bath.
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Reaction: Add acetic anhydride (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.
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Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
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Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Pathway B: Amidation of 1-Acetylpiperidine-3-carboxylic acid
This route involves forming the amide bond from the corresponding carboxylic acid, a cornerstone reaction in medicinal chemistry.
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Causality Behind Experimental Choices:
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Coupling Agents: Standard peptide coupling reagents are ideal for this transformation. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU are effective at activating the carboxylic acid for nucleophilic attack by ammonia.
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Ammonia Source: A solution of ammonia in an organic solvent (e.g., 7N ammonia in methanol) is a convenient and safe source of the nucleophile.
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Solvent: Anhydrous aprotic solvents like DMF or DCM are required to facilitate the coupling reaction.
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Caption: The two primary synthetic routes to the target compound.
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of 1-Acetylpiperidine-3-carboxamide are predicted based on its structure and data from its precursors.
Physical Properties
| Property | Predicted Value / State | Rationale |
| Melting Point | > 120 °C | The precursor 1-acetylpiperidine-3-carboxylic acid melts at 131-132 °C.[3] The presence of both a tertiary amide (N-acetyl) and a primary amide (carboxamide) allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point solid. |
| Boiling Point | > 350 °C (Predicted) | High, due to strong polar interactions and hydrogen bonding. Likely to decompose before boiling at atmospheric pressure. The precursor acid has a predicted boiling point of 374 °C.[3] |
| Solubility | Moderately soluble in water and polar organic solvents (e.g., Methanol, DMSO). Low solubility in nonpolar solvents (e.g., Hexane). | The carboxamide and N-acetyl groups are polar and can act as hydrogen bond donors/acceptors, conferring aqueous solubility. The aliphatic ring provides some lipophilic character. The precursor acid has a water solubility of ~2 g/L.[3] |
Spectroscopic Analysis
Spectroscopy provides the empirical fingerprint of a molecule. The following are expected key features:
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¹H NMR Spectroscopy:
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Acetyl Protons (-COCH₃): A sharp singlet around δ 2.1 ppm.
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Piperidine Ring Protons: A complex series of multiplets between δ 1.5-3.8 ppm. The protons alpha to the nitrogen will be the most downfield.
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Carboxamide Protons (-CONH₂): Two broad singlets, typically between δ 5.5-7.5 ppm, which are exchangeable with D₂O.
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¹³C NMR Spectroscopy:
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Carbonyl Carbons (C=O): Two distinct signals in the δ 165-175 ppm range, one for the N-acetyl group and one for the carboxamide group.
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Piperidine Ring Carbons: Signals in the aliphatic region, typically δ 20-55 ppm.
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Acetyl Methyl Carbon (-CH₃): A signal around δ 21 ppm.
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Infrared (IR) Spectroscopy:
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N-H Stretch (Amide): Two bands (symmetric and asymmetric) around 3350 and 3180 cm⁻¹.
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C=O Stretch (Amide I Band): Two strong absorptions. The tertiary N-acetyl amide carbonyl is expected around 1640-1660 cm⁻¹. The primary carboxamide carbonyl is expected around 1670-1690 cm⁻¹.
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N-H Bend (Amide II Band): A band around 1620-1640 cm⁻¹.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 170.21).
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Key Fragmentation: A prominent fragment from the loss of the acetyl group (M-43) is highly probable. Other fragments would arise from the cleavage of the piperidine ring and loss of the carboxamide group.
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Reactivity and Applications in Drug Discovery
The chemical reactivity of 1-Acetylpiperidine-3-carboxamide is governed by its functional groups. The primary amide can be hydrolyzed to the carboxylic acid under acidic or basic conditions. The N-acetyl group is a tertiary amide and is generally stable, but can also be hydrolyzed under more forcing conditions.
The true value of this molecule lies in its role as a structural motif and building block in drug discovery. The piperidine-3-carboxamide scaffold is a privileged structure, appearing in numerous biologically active compounds.
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As a Proteasome Inhibitor: The piperidine carboxamide core has been identified in potent and selective inhibitors of the Plasmodium falciparum proteasome, a key target for developing new anti-malarial drugs.
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As a Senescence Inducer: N-arylpiperidine-3-carboxamide derivatives have been discovered to induce senescence-like phenotypes in melanoma cells, highlighting their potential as novel anti-cancer agents.
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In CNS-Active Agents: The piperidine ring is a common feature in drugs targeting the central nervous system. Modifications at the 1 and 3 positions are crucial for tuning properties like receptor affinity, selectivity, and pharmacokinetic profiles.
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As Platelet Aggregation Inhibitors: Research has shown that piperidine-3-carboxamide derivatives can act as inhibitors of human platelet aggregation, suggesting potential applications in cardiovascular medicine.[4]
Caption: The role of the core scaffold in developing therapeutic agents.
Safety and Handling
While specific toxicology data for 1-Acetylpiperidine-3-carboxamide is not available, standard laboratory precautions for handling novel chemical compounds should be strictly followed. Based on related structures, it should be considered potentially irritating to the skin, eyes, and respiratory system.
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Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Acetylpiperidine-3-carboxamide represents a valuable, albeit under-characterized, chemical entity. Its synthesis is straightforward from common starting materials, and its physicochemical properties can be reliably inferred from its functional groups and the known data of its precursors. The true significance of this molecule is its position as a key building block within the piperidine-3-carboxamide class, a scaffold that continues to yield promising lead compounds in diverse and critical areas of therapeutic research. This guide provides the foundational chemical knowledge necessary for researchers to confidently incorporate this compound into their discovery and development workflows.
References
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Synthonics Research Laboratories. (n.d.). C8h13no3 Solid 1-Acetyl-Piperidine-3-Carboxylic Acid. IndiaMART. Retrieved from [Link]
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ChemBK. (2024, April 9). 1-Acetylpiperidine-3-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
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PubChemLite. (n.d.). 1-acetylpiperidine-3-carboxylic acid (C8H13NO3). Retrieved from [Link]
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LookChem. (n.d.). Cas 618-42-8, 1-ACETYLPIPERIDINE. Retrieved from [Link]
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Gati, W. et al. (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. RSC Advances. Retrieved from [Link]
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ResearchGate. (2025, May). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). Retrieved from [Link]
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Al-Obaid, A. M., & El-Subbagh, H. I. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Saudi Pharmaceutical Journal, 3(3), 125-136. Retrieved from [Link]
